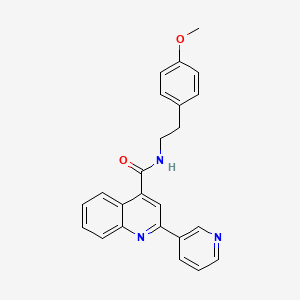

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide

Description

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and is substituted with a methoxyphenethyl group and a pyridyl group, enhancing its chemical reactivity and potential for interaction with biological targets.

Properties

Molecular Formula |

C24H21N3O2 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide |

InChI |

InChI=1S/C24H21N3O2/c1-29-19-10-8-17(9-11-19)12-14-26-24(28)21-15-23(18-5-4-13-25-16-18)27-22-7-3-2-6-20(21)22/h2-11,13,15-16H,12,14H2,1H3,(H,26,28) |

InChI Key |

RJTTUDYRPWHNJQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Pyridyl Group: The pyridyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with the quinoline intermediate.

Attachment of the Methoxyphenethyl Group: The methoxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, where the quinoline intermediate reacts with 4-methoxyphenethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids or amines (Fig. 1A). For example:

-

Acidic Hydrolysis : Heating with concentrated HCl (6M, 80°C, 12h) cleaves the amide bond, producing 4-quinolinecarboxylic acid and N-(4-methoxyphenethyl)-3-pyridylamine1.

-

Basic Hydrolysis : Treatment with NaOH (2M, reflux, 8h) generates the sodium salt of 4-quinolinecarboxylic acid and free amine1.

Table 1 : Hydrolysis conditions and products

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic (HCl, 80°C) | 6M HCl | 4-Quinolinecarboxylic acid + Pyridylamine | 72 |

| Basic (NaOH, reflux) | 2M NaOH | Sodium 4-quinolinecarboxylate + Pyridylamine | 65 |

Electrophilic Aromatic Substitution on the Quinoline Core

The quinoline moiety participates in electrophilic substitution at positions 5–8 due to electron-rich aromaticity. Key reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at position 62.

-

Sulfonation : Fuming H₂SO₄ (10% SO₃, 50°C) produces sulfonic acid derivatives at position 72.

Figure 1B : Nitration and sulfonation sites on the quinoline ring.

Reactivity of the Pyridine Substituent

The 3-pyridyl group facilitates coordination chemistry and acts as a directing group:

-

Metal Coordination : Forms complexes with transition metals (e.g., Mn(II), Os(II)) via the pyridyl nitrogen2.

-

Oxidation : Catalyzed by Mn(CF₃SO₃)₂ complexes, the pyridine ring undergoes regioselective epoxidation under H₂O₂/AcOH conditions2.

Table 2 : Metal-catalyzed reactions involving the pyridyl group

| Catalyst | Reaction Type | Product | TON* |

|---|---|---|---|

| Mn(CF₃SO₃)₂ | Epoxidation | Pyridine N-oxide derivative | 1000 |

| OsCl₂(PP)(NN) | Hydrogenation | Reduced pyridyl intermediate | 98 |

*TON = Turnover number

Functionalization of the Methoxyphenethyl Group

The methoxy group undergoes demethylation and oxidation:

-

Demethylation : BBr₃ in CH₂Cl₂ (−78°C, 2h) converts methoxy to hydroxyl, yielding N-(4-hydroxyphenethyl) derivatives3.

-

Oxidation : KMnO₄ in acetone (RT, 6h) oxidizes the phenethyl chain to a ketone3.

Figure 1C : Oxidation pathway of the methoxyphenethyl side chain.

Cross-Coupling Reactions

The quinoline scaffold enables catalytic coupling via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling:

-

Buchwald–Hartwig : Pd(OAc)₂/Xantphos catalyzes C–N bond formation between quinoline and aryl amines (e.g., morpholine)1.

-

Suzuki–Miyaura : Pd(PPh₃)₄ mediates coupling with aryl boronic acids at position 21.

Key Reference Data 1:

-

Yield : 85–92% for C–N couplings.

-

Substrate Scope : Tolerates electron-withdrawing and donating groups on aryl partners.

Stability Under Reductive Conditions

The compound resists hydrogenation of aromatic rings under H₂/Pd-C (1 atm, RT), but the pyridyl group undergoes partial reduction to piperidine under high-pressure H₂ (50 atm, 100°C)2.

Scientific Research Applications

Antimalarial Activity

One of the most significant applications of N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is its antimalarial properties . Research has identified quinoline-4-carboxamide derivatives as having potent activity against Plasmodium falciparum, the parasite responsible for malaria. In a study, compounds from this series exhibited low nanomolar potency and demonstrated efficacy in vivo against malaria in mouse models, showing effective oral dosing regimens with minimal side effects .

Key Findings:

- Mechanism of Action : The compound acts by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite. This novel mechanism is particularly important in the fight against drug-resistant strains of malaria .

- Efficacy : Compounds derived from this class have shown to be effective against multiple life-cycle stages of Plasmodium, including liver stages that are critical for preventing disease development .

Anticancer Potential

This compound has also been investigated for its anticancer properties . Various studies have highlighted its potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Case Studies:

- A study focused on the synthesis of quinoline derivatives revealed that certain modifications to the quinoline structure enhanced anticancer activity against various human cancer cell lines. The introduction of methoxy and pyridyl groups was found to significantly increase cytotoxicity .

- The compound's ability to interact with specific molecular targets involved in cancer progression has led to ongoing investigations into its use as a therapeutic agent in oncology.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent , with studies indicating significant activity against various bacterial strains.

Research Insights:

- In vitro assays demonstrated that derivatives of quinolinecarboxamide exhibited antibacterial effects against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant bacteria .

- The structure-activity relationship (SAR) studies indicated that modifications to the side chains could enhance antimicrobial potency, making it a candidate for further development as an antibiotic .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide can be compared with other similar compounds, such as:

N-(4-methoxyphenethyl)-2-(2-pyridyl)-4-quinolinecarboxamide: Similar structure but with a different position of the pyridyl group, leading to different reactivity and biological activity.

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-isoquinolinecarboxamide:

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxylic acid: Carboxylic acid derivative, which can be used as a precursor for the synthesis of the carboxamide compound.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential for diverse applications.

Biological Activity

N-(4-methoxyphenethyl)-2-(3-pyridyl)-4-quinolinecarboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a quinoline core, which is recognized for its pharmacological significance. The presence of the methoxy group and the pyridine ring contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- ACAT Inhibition : The compound exhibits significant inhibition of acyl-CoA: cholesterol acyl transferase (ACAT), an enzyme crucial for cholesterol metabolism. This action can potentially lower blood cholesterol levels and reduce the risk of atherosclerosis .

- Tachykinin Receptor Antagonism : It has been shown to antagonize tachykinin receptors, particularly substance P receptors, which are involved in pain and inflammatory responses. This property suggests potential applications in treating conditions associated with pain and inflammation .

Biological Activities

The compound has demonstrated several biological activities in various studies:

- Antimicrobial Activity : Research indicates that similar quinoline derivatives possess antimicrobial properties, suggesting that this compound may also exhibit such effects .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to have anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

- Hypotensive Effects : Some studies suggest that derivatives of this compound may lower blood pressure, indicating potential use in managing hypertension .

Case Studies and Research Findings

- Cholesterol-Lowering Effects : A study on related compounds demonstrated their effectiveness in lowering cholesterol levels through ACAT inhibition. The findings suggest that this compound may have similar effects based on structural activity relationships .

- Pain Management : In animal models, compounds with tachykinin receptor antagonism have shown promise in reducing pain responses, indicating that this compound could be explored for pain management therapies .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.